ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a triazinoindole core linked via a thioacetyl bridge to a 4-methylthiazole-5-carboxylate ester. Its design leverages structural motifs observed in bioactive compounds, such as thiazole rings (known for antimicrobial and anticancer properties) and triazinoindole scaffolds (associated with kinase inhibition and antibacterial activity) .
Properties
Molecular Formula |
C21H22N6O3S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N6O3S2/c1-5-30-19(29)17-12(4)22-20(32-17)23-15(28)10-31-21-24-18-16(25-26-21)13-8-6-7-9-14(13)27(18)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,22,23,28) |
InChI Key |
DXFNIAIVHWPBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Thiol-Activated Coupling
-
Thioacetyl Generation : The thiazole’s amino group reacts with bromoacetyl bromide to form 2-bromoacetamide-4-methylthiazole-5-carboxylate.
-
Nucleophilic Substitution : The triazinoindole’s thiol group displaces bromide, forming the thioether bond. This proceeds in THF at 0–5°C with triethylamine as a base.
Carbodiimide-Mediated Amidation
-
Carboxylic Acid Activation : The thiazole’s ethyl ester is hydrolyzed to the carboxylic acid, which is activated using EDC/HOBt.
-
Amine Coupling : Reaction with the triazinoindole thioacetamide derivative yields the target compound.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiol-activated | THF, 0–5°C, Et₃N | 72 | 95 |
| Carbodiimide-mediated | DMF, rt, EDC/HOBt | 65 | 92 |
Optimization and Scalability
Critical parameters for industrial scalability include:
-
Solvent Choice : Ethanol and THF are preferred for their balance of solubility and low toxicity.
-
Catalyst Use : Sodium carbonate in the thiazole synthesis eliminates side products like polysubstituted thiazoles.
-
Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%) without chromatography.
Analytical Characterization
Post-synthesis validation involves:
Chemical Reactions Analysis
ETHYL 4-METHYL-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-METHYL-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Gaps
- demonstrates that triazinoindole-thioacetic derivatives (e.g., C5) are potent PqsR antagonists, but the target compound’s isopropyl and thiazole-carboxylate groups remain untested in this context .
- highlights nitrobenzothiazole’s role in antibacterial activity, suggesting the target compound’s methylthiazole-carboxylate may offer a safer profile with reduced mutagenic risk .
- Synthetic Challenges: The isopropyl group on triazinoindole may complicate regioselective synthesis compared to methyl analogues.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazinoindole core followed by thioacetylation and coupling with the thiazole-carboxylate moiety. For example:
- Triazinoindole synthesis : Cyclocondensation of substituted indoles with thiourea derivatives under acidic conditions.
- Thioacetylation : Reaction of the triazinoindole thiol group with chloroacetyl chloride in anhydrous DMF .
- Coupling : Amide bond formation between the thioacetyl intermediate and the thiazole-carboxylate using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., triazinoindole-thiazole hybrids), potential targets include:
- Protein kinases : Inhibition of tyrosine kinases (e.g., EGFR) due to ATP-binding site competition .
- Inflammatory enzymes : COX-2 or 5-LOX inhibition via hydrophobic interactions with the triazinoindole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR analysis focuses on:
- Triazinoindole substituents : Isopropyl groups enhance lipophilicity and membrane permeability but may reduce solubility. Replace with polar groups (e.g., hydroxyl) to balance bioavailability .
- Thiazole modifications : Methyl at C4 improves metabolic stability, while ester groups at C5 can be hydrolyzed to carboxylic acids for enhanced target binding . Example SAR Table :
| Substituent | Activity (IC, nM) | Solubility (µg/mL) |
|---|---|---|
| Isopropyl | 12.3 ± 1.2 | 8.5 |
| Hydroxymethyl | 18.9 ± 2.1 | 25.7 |
Q. How should researchers address contradictions in reported biological data (e.g., divergent IC50_{50}50 values)?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays. Standardize using 10 µM ATP in Tris-HCl buffer (pH 7.4) .
- Cellular vs. enzymatic assays : Cell permeability differences. Validate with parallel assays (e.g., in vitro kinase inhibition vs. cell proliferation) .
Q. What computational methods are recommended for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for kinase and protease targets. Focus on binding energy (<-8 kcal/mol) and hydrogen-bonding interactions .
- MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
Q. How can synthetic byproducts be minimized during large-scale production?
- Process optimization : Use flow chemistry to control exothermic reactions (e.g., thioacetylation) and reduce side-product formation .
- Purification : Recrystallize from DMF/acetic acid (4:1 v/v) to remove unreacted intermediates .
Methodological Challenges in Advanced Research
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Ester-to-amide substitution : Replace the ethyl ester with a tert-butyl amide to resist esterase hydrolysis .
- Deuterium incorporation : Replace labile C-H bonds in the thiazole ring to slow oxidative metabolism .
Q. How can researchers resolve low reproducibility in biological assays?
- Standardize protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS) and passage numbers.
- Internal controls : Include reference inhibitors (e.g., imatinib for kinase assays) in each experiment .
Q. What experimental approaches validate target engagement in cellular models?
- CETSA : Measure thermal stabilization of target proteins via western blotting after compound treatment .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
